1-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is a complex organic compound that features a morpholine ring, a phenylamino group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with aniline and morpholine under controlled conditions.
Hydrazone Formation: The triazine derivative is then reacted with hydrazine to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is condensed with 2-hydroxy-1-naphthaldehyde to form the final product.
The reaction conditions often involve the use of solvents like ethanol and require refluxing to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amines.
Scientific Research Applications
1-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, π-stacking interactions, and hydrophobic interactions with these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- (E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one
Uniqueness
1-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is unique due to its combination of a triazine ring, morpholine ring, and naphthalene moiety. This unique structure imparts specific electronic and steric properties that can be exploited in various applications .
Properties
Molecular Formula |
C24H23N7O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H23N7O2/c32-21-11-10-17-6-4-5-9-19(17)20(21)16-25-30-23-27-22(26-18-7-2-1-3-8-18)28-24(29-23)31-12-14-33-15-13-31/h1-11,16,32H,12-15H2,(H2,26,27,28,29,30)/b25-16+ |
InChI Key |
TUNKKUGGFVCHQO-PCLIKHOPSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC4=CC=CC=C43)O)NC5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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